(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H10BrF2N3S and its molecular weight is 418.26. The purity is usually 95%.
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Scientific Research Applications
Photoluminescence and Material Science
- Compounds with a structure similar to "(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile" have been synthesized and their photoluminescent properties investigated. These compounds emit green fluorescence in the solid state and in solution under UV irradiation, indicating potential applications in photoluminescent materials and optical sensors (Xu, Yu, & Yu, 2012).
Antifungal Agents
- Derivatives similar to the queried compound have been synthesized and tested as potential antifungal agents. Their structure-activity relationships suggest potential therapeutic applications in combating fungal infections (Gomha & Abdel‐Aziz, 2012).
Chemosensors for Metal Ions
- Novel benzimidazole derivatives structurally related to "this compound" have been synthesized and studied for their ability to act as chemosensors for different cations. These compounds show selective fluorescence intensity changes upon interaction with specific metal ions, indicating their potential use in the detection and quantification of metal ions in various environments (Hranjec et al., 2012).
Nonlinear Optical Properties
- Related thiophene dyes have been synthesized and characterized for their nonlinear optical limiting properties, making them suitable for applications in protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications (Anandan et al., 2018).
Properties
IUPAC Name |
(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrF2N3S/c19-13-3-6-16(15(21)7-13)23-9-12(8-22)18-24-17(10-25-18)11-1-4-14(20)5-2-11/h1-7,9-10,23H/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIOSBSDUUTBLK-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrF2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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